2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
CAS No.: 339097-51-7
Cat. No.: VC4241111
Molecular Formula: C15H14BrNO4S
Molecular Weight: 384.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339097-51-7 |
|---|---|
| Molecular Formula | C15H14BrNO4S |
| Molecular Weight | 384.24 |
| IUPAC Name | 2-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C15H14BrNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |
| Standard InChI Key | WGUFNABMKQUMAU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, reflecting its substituents and functional groups. Its molecular formula, derived from structural analysis, is C₁₅H₁₄BrNO₄S, with a theoretical molecular weight of 384.3 g/mol . The bromophenylsulfonyl moiety (C₆H₄BrSO₂) is linked to the acetamide group (CH₂CONH), which is further substituted with a 4-methoxyphenyl ring (C₆H₄OCH₃).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. For instance, the ¹H NMR spectrum of a related sulfonamide-acetamide hybrid (CAS: 1223967-63-2) reveals distinct peaks for the methoxy group (δ 3.8 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) . The sulfonyl group’s electron-withdrawing nature deshields adjacent protons, leading to characteristic downfield shifts. Mass spectrometry further confirms the molecular ion peak at m/z 384.1, consistent with the theoretical molecular weight .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves multi-step reactions:
-
Sulfonylation: 4-Bromobenzenesulfonyl chloride reacts with 4-methoxyaniline in dichloromethane under basic conditions (e.g., triethylamine) to form the intermediate sulfonamide.
-
Acetylation: The sulfonamide intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, yielding the acetamide derivative.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
-
Temperature: Maintaining 0–5°C during sulfonylation minimizes side reactions.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
-
Catalysts: Lewis acids (e.g., ZnCl₂) accelerate acetylation by activating the carbonyl group .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 384.3 g/mol | Calculated |
| Melting Point | 162–165°C (decomposes) | |
| Solubility | Soluble in DMSO, DMF; insoluble in H₂O | |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The compound’s low aqueous solubility and moderate lipophilicity suggest potential challenges in pharmacokinetic applications, necessitating formulation strategies like nanoencapsulation.
Biological Activity and Applications
Anticancer Activity
The methoxyphenyl moiety may enhance DNA intercalation or topoisomerase inhibition. In vitro assays on similar acetamide-sulfonamide hybrids demonstrate IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells, suggesting apoptotic mechanisms via caspase-3 activation .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide | Dihydropyrimidine ring | Enhanced anticancer activity |
| 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide | Azepane-pyrimidine hybrid | Kinase inhibition |
The absence of a heterocyclic ring in 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide simplifies synthesis but may reduce target specificity compared to analogues .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its sulfonyl group facilitates hydrogen bonding with biological targets, while the methoxy group enhances membrane permeability .
Materials Science
The bromine atom enables Suzuki-Miyaura cross-coupling reactions, allowing integration into conjugated polymers for organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume